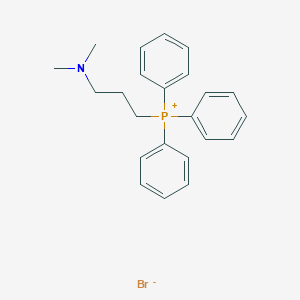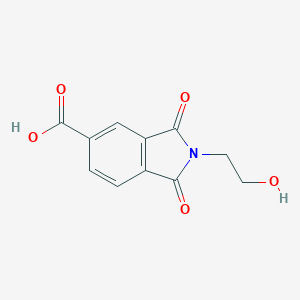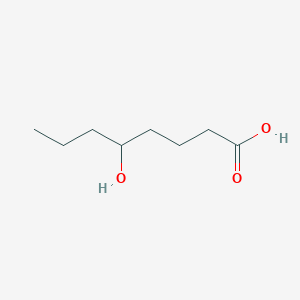
5-Fluoro-2-methoxypyrimidine
説明
5-Fluoro-2-methoxypyrimidine is a compound that has been studied in various contexts due to its relevance in pharmaceutical chemistry, particularly in the development of anticancer drugs. It is a fluorinated pyrimidine derivative, which is a class of compounds known for their biological activity and potential therapeutic applications .
Synthesis Analysis
The synthesis of 5-Fluoro-2-methoxypyrimidine and its derivatives has been explored in several studies. A practical synthesis approach was described for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, starting from commercially available 2,4-dichloro-5-fluoropyrimidine and converting it through a series of steps to the desired product . Another study focused on the regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors, by manipulating the substitution pattern on the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxypyrimidine derivatives has been characterized using various techniques. For instance, the crystal structure of a related compound was determined by X-ray single-crystal diffraction, providing insights into the three-dimensional arrangement of atoms and the potential for drug development . Tautomerism, which is the ability of a compound to exist in multiple forms by the transfer of a hydrogen atom within the molecule, has also been studied, revealing conditions that stabilize different tautomeric forms .
Chemical Reactions Analysis
The reactivity of 5-Fluoro-2-methoxypyrimidine has been investigated in the context of its potential to undergo various chemical reactions. One study examined the hydrogen-deuterium exchange in position 6 of 5-fluoropyrimidin-4-ones under base catalysis, which is influenced by the presence of different substituents on the pyrimidine ring . This type of reaction is important for understanding the chemical behavior and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methoxypyrimidine are crucial for its application in drug development. The electrochemical treatment of wastewater containing this compound was studied, demonstrating its degradation and the improvement of biodegradability after treatment . The photophysical properties of related compounds have also been explored, showing how the introduction of fluorine atoms can affect emission properties, which is relevant for the design of fluorescent probes .
科学的研究の応用
Electrochemical Treatment in Wastewater
A study by Zhang et al. (2016) explored the use of a tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This method proved effective in degrading 5-Fluoro-2-Methoxypyrimidine, enhancing biodegradability, and reducing electric energy consumption, making it a promising approach for wastewater treatment in pharmaceutical industries (Zhang et al., 2016).
Tautomerism and Stability in Solutions
Research by Kheifets et al. (2006) investigated the tautomerism of 5-Fluoro-4-hydroxy-2-methoxypyrimidine in solutions. They found that this compound exists as two oxo tautomers in solution, with one of them showing a zwitterionic structure. This research contributes to the understanding of the chemical behavior of 5-Fluoro-2-methoxypyrimidine in various solvents, which is essential for its application in pharmaceutical formulations (Kheifets et al., 2006).
Synthesis of Kinase Inhibitors
Wada et al. (2012) demonstrated the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which have potential as kinase inhibitors. This study contributes to the development of new anticancer agents, showcasing the role of 5-Fluoro-2-methoxypyrimidine as a core structure in the synthesis of biologically active compounds (Wada et al., 2012).
Hepatitis B Virus Replication Inhibition
A study by Doong et al. (1991) revealed that 5-Fluoro-2',3'-dideoxy-3'-thiacytidine, related to 5-Fluoro-2-methoxypyrimidine, is effective in inhibiting hepatitis B virus (HBV) DNA replication. This indicates the potential of 5-Fluoro-2-methoxypyrimidine derivatives in antiviral therapies (Doong et al., 1991).
作用機序
Target of Action
The primary target of 5-Fluoro-2-methoxypyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a decrease in the production of dTMP, which is necessary for DNA replication and repair .
Mode of Action
5-Fluoro-2-methoxypyrimidine inhibits TS by acting as a suicide inhibitor . It is incorporated into the active site of the enzyme, where it forms a stable complex that prevents the enzyme from functioning. This results in the inhibition of DNA synthesis and cell division .
Biochemical Pathways
The inhibition of TS by 5-Fluoro-2-methoxypyrimidine affects the de novo synthesis pathway of thymidine triphosphate (dTTP), a critical component of DNA . This leads to an imbalance in the pool of deoxynucleotides, which can result in DNA damage and cell death .
Pharmacokinetics
It is known that the compound has ahigh GI absorption and is BBB permeant . This suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting cells in the central nervous system .
Result of Action
The result of the action of 5-Fluoro-2-methoxypyrimidine is the inhibition of DNA synthesis and cell division , leading to cell death . This makes it a potential candidate for use in cancer treatment, as it can target rapidly dividing cancer cells .
Action Environment
The action of 5-Fluoro-2-methoxypyrimidine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with 5-Fluoro-2-methoxypyrimidine and alter its action .
将来の方向性
The use of fluorinated pyrimidines in medicine continues to expand rapidly, in part due to new developments in fluorine chemistry . This includes the more precise use of these compounds for cancer treatment in the era of personalized medicine . Future research will likely focus on further understanding the mechanisms of action of these compounds and developing new methods for their synthesis .
特性
IUPAC Name |
5-fluoro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCCWWWQBMOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169102 | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxypyrimidine | |
CAS RN |
17148-49-1 | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17148-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017148491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is electrochemical treatment being investigated for wastewater containing 5-fluoro-2-methoxypyrimidine?
A1: Pharmaceutical compounds, including 5-fluoro-2-methoxypyrimidine, are often detected in wastewater due to incomplete removal during conventional treatment processes. These compounds can pose risks to aquatic ecosystems and potentially human health even at low concentrations. [] Electrochemical treatment is being explored as a potentially efficient and environmentally friendly method to degrade such pharmaceutical pollutants in wastewater. [] This approach utilizes electrochemical reactions to break down the target compound into less harmful byproducts.
Q2: What type of electrochemical reactor is used in the study and what are its advantages?
A2: The research utilizes a tubular porous electrode electrocatalytic reactor for the electrochemical degradation of 5-fluoro-2-methoxypyrimidine. [] This type of reactor offers several advantages over traditional electrochemical systems, including:
- High surface area: The porous nature of the electrode provides a large surface area for electrochemical reactions, leading to enhanced treatment efficiency. []
- Enhanced mass transfer: The tubular design and flow-through configuration facilitate better contact between the wastewater and the electrode surface, improving the mass transfer of the target compound and ultimately increasing degradation rates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



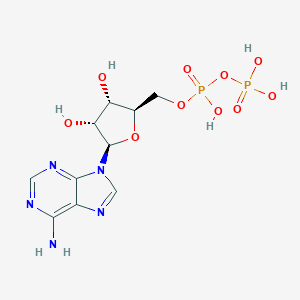
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
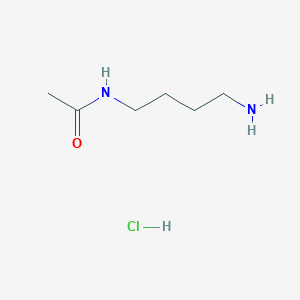
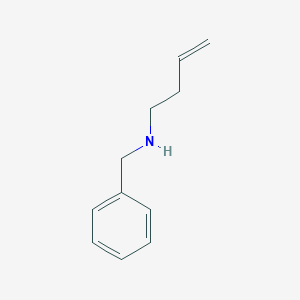
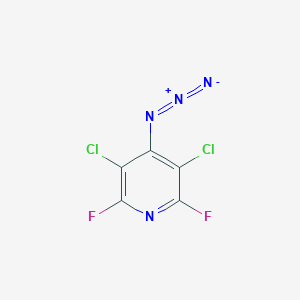

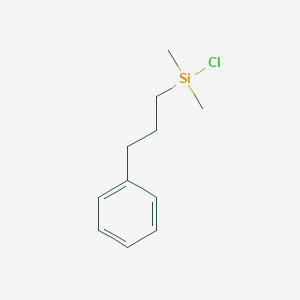
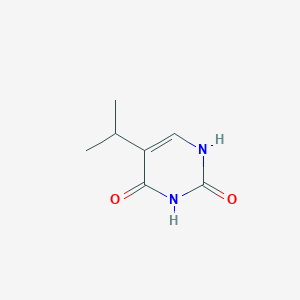
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
